3-(Pyridin-3-Yl)Benzaldehyde
Overview
Description
3-(Pyridin-3-Yl)Benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-Yl)Benzaldehyde typically involves the reaction of pyridine derivatives with benzaldehyde derivatives under specific conditions. One common method involves the use of Grignard reagents, where a pyridine derivative is reacted with a benzaldehyde derivative in the presence of a catalyst such as palladium . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-Yl)Benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: 3-(Pyridin-3-Yl)Benzoic acid.
Reduction: 3-(Pyridin-3-Yl)Benzyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyridin-3-Yl)Benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-Yl)Benzaldehyde involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways. In medicinal chemistry, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-Carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Pyridine-4-Carboxaldehyde: Aldehyde group at the 4-position.
3-(Pyridin-2-Yl)Benzaldehyde: Similar structure but with the pyridine ring attached at the 2-position
Uniqueness
3-(Pyridin-3-Yl)Benzaldehyde is unique due to its specific positioning of the aldehyde group and the pyridine ring, which imparts distinct chemical reactivity and biological activity. This positioning allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Biological Activity
3-(Pyridin-3-Yl)benzaldehyde, a compound featuring both a pyridine and a benzaldehyde moiety, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a pyridine ring attached to a benzaldehyde group, which is significant for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of derivatives related to this compound. For instance, a related compound, 2-Methyl-3-(pyridin-3-yl)benzaldehyde, has shown promising antimicrobial effects against various bacterial strains. This suggests that the presence of the pyridine ring may enhance the compound's ability to interact with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been investigated through its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism. In a study involving trans-3-(pyridin-3-yl)acrylamide derivatives, compounds showed significant inhibition of NAMPT with IC50 values in the nanomolar range against several cancer cell lines, including DU145 and MCF-7 . This positions this compound as a promising scaffold for developing new anticancer agents.
Table 1: Summary of Biological Activities
Activity | Compound | IC50 (nM) | Target | Cell Lines Tested |
---|---|---|---|---|
Antimicrobial | 2-Methyl-3-(pyridin-3-yl)benzaldehyde | N/A | Various Bacteria | E. coli, S. aureus |
Anticancer | trans-3-(pyridin-3-yl)acrylamide | 0.46 - 5.08 | NAMPT | DU145, MCF-7, H1975 |
Case Study: NAMPT Inhibition
A significant study focused on the synthesis and evaluation of pyridine-derived compounds as NAMPT inhibitors. The most potent derivative demonstrated an IC50 value of 0.23 nM against MCF-7 cells, highlighting the effectiveness of structural modifications in enhancing biological activity . The study emphasizes the importance of the pyridine moiety in achieving high potency against cancer cell lines.
The mechanisms underlying the biological activities of this compound derivatives are multifaceted:
- Inhibition of Enzymatic Activity : The interaction with NAMPT disrupts NAD+ biosynthesis, leading to impaired cancer cell proliferation.
- Antimicrobial Mechanisms : Compounds may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival.
Properties
IUPAC Name |
3-pyridin-3-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPFNRWGFPAZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383795 | |
Record name | 3-(Pyridin-3-Yl)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131231-24-8 | |
Record name | 3-(Pyridin-3-Yl)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-3-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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